molecular formula C16H17N3O3 B2916298 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1340705-83-0

4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B2916298
CAS No.: 1340705-83-0
M. Wt: 299.33
InChI Key: HSOIEVSXDRFMKY-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a morpholine group and a 3-methylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-ketoesters with amidines in the presence of a suitable catalyst. The reaction conditions usually require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid has shown potential as a bioactive molecule. It can interact with biological targets such as enzymes and receptors, making it useful in the study of biological processes and the development of new drugs.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, which could make it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid include:

  • 4-(3-Methylphenyl)-2-pyrimidinamine: : A related pyrimidine derivative without the morpholine group.

  • 2-Morpholin-4-ylpyrimidine-5-carboxylic acid: : A pyrimidine derivative without the 3-methylphenyl group.

  • 3-Methylphenyl pyrimidine derivatives: : Other pyrimidine derivatives with different substituents on the phenyl ring.

Uniqueness

What sets This compound apart from these similar compounds is the combination of the morpholine group and the 3-methylphenyl group, which provides unique chemical and biological properties

Properties

IUPAC Name

4-(3-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-3-2-4-12(9-11)14-13(15(20)21)10-17-16(18-14)19-5-7-22-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOIEVSXDRFMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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